(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Catalog No.
S3247186
CAS No.
55325-50-3
M.F
C9H11NO3
M. Wt
181.191
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

CAS Number

55325-50-3

Product Name

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.191

InChI

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1

InChI Key

RZARFIRJROUVLM-YUMQZZPRSA-N

SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)N

Solubility

not available

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, also known as phenylisoserine, is a chiral amino acid characterized by its unique structure that includes an amino group, a hydroxyl group, and a phenyl group attached to the propanoic acid backbone. Its molecular formula is C₉H₁₁N₁O₃, and it has a molecular weight of approximately 181.19 g/mol. This compound exists in two stereoisomeric forms, (2R,3R) and (2R,3S), with the former being of particular interest due to its biological properties and potential applications in pharmaceuticals and biochemistry .

The reactivity of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid can be attributed to its functional groups:

  • Amine Group: Can undergo acylation or alkylation reactions.
  • Hydroxyl Group: Can participate in esterification or etherification.
  • Carboxylic Acid Group: Can react to form amides or esters.

These reactions are crucial for modifying the compound for various applications in drug development and synthesis of more complex molecules.

Research indicates that (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid exhibits several biological activities:

  • Neuroprotective Effects: It has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
  • Antioxidant Activity: The compound may also possess antioxidant properties, helping to combat oxidative stress in cells.
  • Role in Protein Synthesis: As an amino acid derivative, it plays a role in protein synthesis and may influence metabolic pathways related to amino acid metabolism .

Several methods have been developed for synthesizing (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid:

  • Asymmetric Synthesis: Utilizing chiral catalysts to selectively produce the (2R,3R) form from simpler precursors.
  • Enzymatic Methods: Employing enzymes such as transaminases to convert readily available substrates into the desired amino acid.
  • Chemical Synthesis: Traditional organic synthesis techniques involving multiple steps to construct the amino acid from basic chemical building blocks .

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid has various applications:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Nutraceuticals: Investigated for its potential health benefits in dietary supplements.
  • Biochemical Research: Utilized in studies related to protein structure and function due to its unique side chain .

Interaction studies involving (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid have shown:

  • Binding Affinity: It may interact with neurotransmitter receptors, indicating potential roles in modulating neuronal activity.
  • Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological responses, suggesting its utility in combination therapies .

Several compounds share structural similarities with (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acidC₉H₁₁N₁O₃Different stereochemistry affecting biological activity
L-TyrosineC₉H₁₁N₁O₃Precursor to neurotransmitters like dopamine
D,L-PheC₉H₁₁N₁O₂Contains no hydroxyl group; primarily used as a protein building block

The uniqueness of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid lies in its specific stereochemistry and functional groups that confer distinct biological properties not found in these similar compounds .

XLogP3

-2.5

Dates

Modify: 2023-08-19

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